molecular formula C16H17NO4 B1365592 Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate CAS No. 61032-42-6

Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate

Cat. No. B1365592
CAS RN: 61032-42-6
M. Wt: 287.31 g/mol
InChI Key: CKHQUPXMMAOBTC-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate” is a chemical compound. However, there is limited information available about this specific compound12.



Synthesis Analysis

Unfortunately, I couldn’t find any specific synthesis analysis for “Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate”. However, the synthesis of similar compounds often involves reactions such as alkylation, reduction, and decarboxylation34.



Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by comparing with theoretical predictions. Unfortunately, I couldn’t find specific information on the molecular structure of “Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate”.



Chemical Reactions Analysis

The chemical reactions involving “Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate” are not specifically mentioned in the literature. However, similar compounds can undergo a variety of reactions, including nucleophilic aromatic substitution5.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, form, and solubility. For “Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate”, I couldn’t find specific information. However, a similar compound, “Methyl 2-amino-4-methoxybenzoate”, has a molecular weight of 181.19 and is a solid1.


Scientific Research Applications

Synthesis of Intermediates and Derivatives

  • Synthesis of Analogous Compounds : Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate shares structural similarities with various synthesized compounds. For instance, Wang Yu (2008) discussed the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, starting from a related compound, methyl 4-amino-2-methoxybenzoate (Wang, 2008). This suggests potential pathways for synthesizing related bioactive compounds.

  • Synthesis for Structural Studies and Application : The synthesis of similar compounds, like Benzyloxy)-4-chloro-6-methoxyquinazoline, from methyl 4-hydroxy-3-methoxybenzoate as reported by Min Wang et al. (2015), provides insights into the potential structural modification and application of Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate (Min Wang et al., 2015).

Applications in Medical Research

  • Photodynamic Therapy for Cancer : The compound's structure bears resemblance to benzenesulfonamide derivatives used in Zinc Phthalocyanine, which have been studied for their potential in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield, as explored by M. Pişkin et al. (2020) (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

  • Metabolite Synthesis and Detection : Its structural analogs have been used in the synthesis of metabolites for various drugs, as described by V. Maurich et al. (1994), who synthesized a metoclopramide metabolite, highlighting potential applications in pharmacokinetics (V. Maurich, M. De Amici, & C. De Micheli, 1994).

Applications in Material Science

  • Dopants in Polyaniline Synthesis : C. A. Amarnath and S. Palaniappan (2005) discussed the use of benzoic acid and substituted benzoic acids, such as 2-methoxybenzoic acid, as dopants in polyaniline, indicating a potential application for similar compounds in advanced material synthesis (C. A. Amarnath & S. Palaniappan, 2005).

Applications in Photostabilization

Safety And Hazards

The safety and hazards of a compound refer to its potential risks in handling and usage. Unfortunately, I couldn’t find specific safety and hazard information for “Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate”. It’s always important to handle all chemicals with appropriate safety measures.


Future Directions

The future directions for a compound can include its potential applications and areas of research. Unfortunately, I couldn’t find specific future directions for “Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate”. However, similar compounds are often used in the synthesis of other complex molecules, suggesting potential applications in organic synthesis and medicinal chemistry.


Please note that this information is based on the limited data available and may not be fully accurate or complete. Always consult appropriate resources for detailed and accurate information.


properties

IUPAC Name

methyl 2-amino-5-methoxy-4-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-19-14-8-12(16(18)20-2)13(17)9-15(14)21-10-11-6-4-3-5-7-11/h3-9H,10,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHQUPXMMAOBTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455173
Record name Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate

CAS RN

61032-42-6
Record name Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
M Wang, P Wang, Y OuYang, L Wang… - … on Applied Science …, 2015 - atlantis-press.com
7-(Benzyloxy)-4-chloro-6-methoxyquinazoline (1) was synthesized from methyl 4-hydroxy-3-methoxybenzoate (2) through five steps including substitution, nitration, reduction, …
Number of citations: 0 www.atlantis-press.com
VK Sharma, A Barde, S Rattan - ARKIVOC: Online Journal of Organic …, 2021 - arkat-usa.org
Quinazolines belong to one of the most important classes of heterocyclic compounds owing to their diverse medicinal properties. The synthesis of novel quinazoline derivatives has …
Number of citations: 2 www.arkat-usa.org
HQ Zhang, FH Gong, JQ Ye, C Zhang, XH Yue… - European Journal of …, 2017 - Elsevier
EGFR and VEGFR-2 are involved in pathological disorders and the progression of different kinds of tumors, the combined blockade of EGFR and VEGFR signaling pathways appears to …
Number of citations: 65 www.sciencedirect.com
HQ Zhang, FH Gong, CG Li, C Zhang, YJ Wang… - European journal of …, 2016 - Elsevier
Both EGFR and VEGFR-2 are important targets for cancer therapy, the combined inhibition of both EGFR and VEGFR-2 signaling pathway represents a promising approach to the …
Number of citations: 57 www.sciencedirect.com
A Kamal, N Markandeya, N Shankaraiah… - … A European Journal, 2009 - Wiley Online Library
Aluminium and gadolinium triflates catalyze the chemoselective reduction of aromatic azides to the corresponding amines in combination with sodium iodide. This mild chemoselective …
LS Zhuo, FX Wu, MS Wang, HC Xu, FP Yang… - European Journal of …, 2020 - Elsevier
As a privileged scaffold, the quinazoline ring is widely used in the development of EGFR inhibitors, while few quinazoline-based MET inhibitors are reported. In our ongoing efforts to …
Number of citations: 8 www.sciencedirect.com
Y Bian, D Alem, F Beato, TL Hogenson… - Journal of medicinal …, 2022 - ACS Publications
Direct blockade of KRAS driver mutations in colorectal cancer (CRC) has been challenging. Targeting SOS1, a guanine nucleotide exchange factor, has arisen as an attractive …
Number of citations: 6 pubs.acs.org
N Shankaraiah, N Markandeya… - …, 2009 - thieme-connect.com
An efficient and inexpensive method using microwave-assisted irradiation with Ni 2 B for the syntheses of aromatic amines, pyrrolobenzodiazepines as well as pyrroloquinazolinones …
Number of citations: 19 www.thieme-connect.com
EB Corcoran - 2015 - search.proquest.com
Nuclear medicine, specifically positron emission tomography (PET) and single-photon emission computed tomography (SPECT), has garnered significant interest in recent decades. …
Number of citations: 2 search.proquest.com

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